molecular formula C32H41BrN9O2P B2793069 Egfr-IN-7 CAS No. 2267329-76-8

Egfr-IN-7

Cat. No. B2793069
CAS RN: 2267329-76-8
M. Wt: 694.619
InChI Key: ZYSKXRAGBGLELB-UHFFFAOYSA-N
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Description

“Egfr-IN-7” is a potent, selective, and orally active EGFR kinase inhibitor . It has inhibitory effects on EGFR (WT) and EGFR (mutant C797S/T790M/L858R) with IC50 values of 7.92 nM and 0.218 nM, respectively . It is developed in China and disclosed in patent WO2019015655A1 .


Molecular Structure Analysis

“Egfr-IN-7” is a 4th-generation EGFR kinase inhibitor . Its chemical structure is complex, and it’s developed for potential anticancer activity . The molecular formula of “Egfr-IN-7” is C32H41BrN9O2P .


Physical And Chemical Properties Analysis

“Egfr-IN-7” is a solid substance . It has a molecular weight of 694.6 . It is soluble in DMSO at 5 mg/mL when ultrasonic and warming and adjusting pH to 5 with 0.1 M HCL and heating to 60°C .

Scientific Research Applications

EGFR in Cancer Biology

Epidermal growth factor receptor (EGFR) plays a crucial role in epithelial tissue development and homeostasis. In cancer, particularly lung and breast cancer, as well as glioblastoma, EGFR drives tumorigenesis. This involves amplification, point mutations, transcriptional upregulation, and ligand overproduction. EGFR is also a biomarker for drug resistance in tumors, arising under drug pressure. Recent studies have uncovered 'noncanonical' functions of EGFR in stress-induced trafficking, autophagy, and energy metabolism, with implications for future therapeutic applications (Sigismund, Avanzato, & Lanzetti, 2017).

EGFR and miRNA in Glioblastoma

MicroRNA-7 (miR-7) regulates glioblastoma cell functions by simultaneously targeting the PI3K/ATK and Raf/MEK/ERK pathways, both activated by EGFR. miR-7, by regulating these pathways, significantly inhibits glioblastoma growth and may serve as a novel therapeutic target (Liu et al., 2014).

EGFR Signaling and Cell Proliferation

EGFR mutations and truncations in cancers lead to over-activation of pro-oncogenic signaling pathways like RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR, crucial for cancer cell proliferation and progression. This paper discusses the molecular mechanisms regulating EGFR signal transduction and potential EGFR-targeted therapies (Wee & Wang, 2017).

EGFR's Role in Cell and Molecular Biology

EGFR's roles in developmental biology, tissue homeostasis, and cancer biology are profound. It has influenced paradigms in ligand binding, signal transduction, and membrane trafficking. Continuous discovery in EGFR regulation offers potential molecular targets for manipulating its signaling in cancer and other cell and tissue biology changes (Ceresa & Peterson, 2014).

EGFR in Nuclear and Mitochondrial Signaling

EGFR's novel signaling in the cell nucleus has been recognized. Nuclear EGFR acts as a functionally diversified molecule, influencing normal and malignantly transformed cell biology. Its role in tumor response to radiation, chemotherapy, and EGFR-targeted therapy is under intense investigation, suggesting potential therapeutic implications (Lo, 2010).

Therapeutic Targeting of EGFR in Cancer

EGFR aberrations are associated with various tumors, making specific EGFR inhibition a key cancer therapy target. This review discusses different EGFR inhibitors, their preclinical and clinical status, and recent efforts in molecular EGFR targeting, emphasizing the importance of identifying molecular markers predicting response to anti-EGFR therapy (Yewale et al., 2013).

EGFR Structural Perspectives

Structural studies of EGFR fragments provide insights into its activation mechanism, crucial for understanding oncogenic mutations and receptor regulation. Ligand binding converts EGFR to a dimeric form, activating the receptor and signaling pathways. Understanding these structural mechanisms is vital for developing therapeutic agents targeting EGFR (Kovács et al., 2015).

Nanobody Interaction with EGFR

Research on nanobodies targeting EGFR, especially for cancer therapy and diagnosis, is significant. Structural and functional analyses of these interactions provide insights into designing high-affinity nanobodies for effective cancer treatment (Farasat et al., 2017).

EGFR in Glioblastoma Multiforme

EGFR is a diagnostic and prognostic marker in glioblastoma multiforme (GBM). Its functional role is crucial, with EGFR-expressing tumor-initiating cells displaying a malignant phenotype. Modulating EGFR expression enhances or reduces tumorigenic ability, highlighting its significance in gliomagenesis (Mazzoleni et al., 2010).

Mechanism of Action

Target of Action

EGFR-IN-7 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases . EGFR plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival . EGFR-IN-7 is effective against both wild-type EGFR (EGFR WT) and the EGFR mutant variant C797S/T790M/L858R .

Mode of Action

EGFR-IN-7 interacts with its targets by competitively inhibiting the binding of epidermal growth factor (EGF) to EGFR . This prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that are typically activated upon EGF binding .

Biochemical Pathways

EGFR-IN-7 affects several biochemical pathways. Upon ligand binding, EGFR undergoes conformational changes leading to dimerization and activation of its intrinsic kinase activity . This results in autophosphorylation of specific tyrosine residues within the receptor’s intracellular domain . EGFR-IN-7 inhibits this process, thereby affecting downstream signaling pathways such as the AKT pathway and the NF-κB signaling pathway .

Result of Action

The inhibition of EGFR by EGFR-IN-7 leads to a decrease in cellular proliferation and survival, which are typically promoted by EGFR signaling . This can result in anti-tumor effects in various types of cancer where EGFR is often overexpressed or mutated .

Action Environment

The action of EGFR-IN-7 can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the development of resistance to EGFR inhibitors . Additionally, the presence of certain mutations in the EGFR gene can affect the efficacy of EGFR-IN-7

Future Directions

The future of EGFR-directed therapies like “Egfr-IN-7” will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of cancer .

properties

IUPAC Name

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41BrN9O2P/c1-21-18-26(28(44-3)19-27(21)42-12-8-22(9-13-42)41-16-14-40(2)15-17-41)38-32-36-20-23(33)31(39-32)37-25-7-6-24-29(35-11-10-34-24)30(25)45(4,5)43/h6-7,10-11,18-20,22H,8-9,12-17H2,1-5H3,(H2,36,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSKXRAGBGLELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41BrN9O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Egfr-IN-7

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